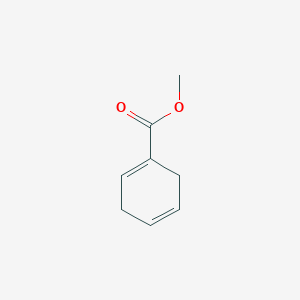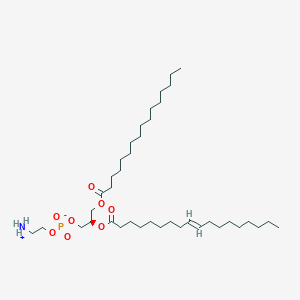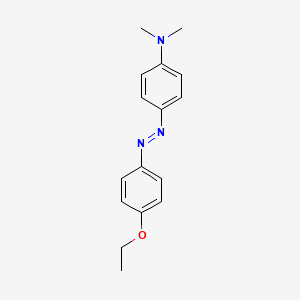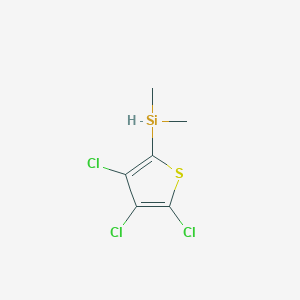
Methyl cyclohexa-1,4-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclohexa-1,4-diene-1-carboxylate is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexa-1,4-diene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl cyclohexa-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohexa-1,4-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyclohexa-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexa-1,4-diene-1-carboxylic acid.
Reduction: Methyl cyclohexane-1-carboxylate.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl cyclohexa-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl cyclohexa-1,4-diene-1-carboxylate involves its reactivity towards various chemical reagents. The diene structure allows for participation in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s ability to form intermediates that stabilize transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl cyclohexa-1,3-diene-1-carboxylate: An isomer with the double bonds in different positions.
Methyl benzoate: A related ester with an aromatic ring instead of a diene.
Uniqueness
Methyl cyclohexa-1,4-diene-1-carboxylate is unique due to its combination of a diene structure and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
50983-21-6 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
methyl cyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
MQVGWLAOVAXSOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)

![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)




![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)


